molecular formula C26H21N5O2 B12031540 N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide CAS No. 634895-42-4

N'-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12031540
CAS No.: 634895-42-4
M. Wt: 435.5 g/mol
InChI Key: KSVFIGCFOYUXRM-LQKURTRISA-N
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Description

N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-((1H-Indol-3-yl)methylene)-3-(2-hydroxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-((1H-Indol-3-yl)methylene)-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-((1H-Indol-3-yl)methylene)-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-((1H-Indol-3-yl)methylene)-3-(2-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the benzyloxy group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

634895-42-4

Molecular Formula

C26H21N5O2

Molecular Weight

435.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H21N5O2/c32-26(31-28-16-19-15-27-22-12-6-4-10-20(19)22)24-14-23(29-30-24)21-11-5-7-13-25(21)33-17-18-8-2-1-3-9-18/h1-16,27H,17H2,(H,29,30)(H,31,32)/b28-16+

InChI Key

KSVFIGCFOYUXRM-LQKURTRISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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